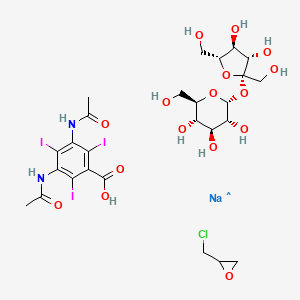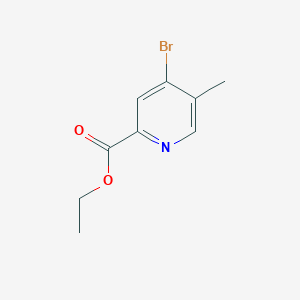
Ethyl 4-acetamido-3-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-acetamido-3-iodobenzoate is an organic compound with the molecular formula C11H12INO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an acetamido group, and an iodine atom
Méthodes De Préparation
Ethyl 4-acetamido-3-iodobenzoate is typically synthesized through organic synthesis reactions. The synthetic routes may include acylation reactions, iodination reactions, and esterification reactions . The preparation involves the following steps:
Acylation Reaction:
Iodination Reaction: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Esterification Reaction: The ethyl ester group is formed through an esterification reaction, typically using ethanol and a suitable catalyst.
Analyse Des Réactions Chimiques
Ethyl 4-acetamido-3-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, often using reducing agents like sodium borohydride.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding oxo derivatives.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Oxidizing Agents: Potassium permanganate, chromium trioxide, etc.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions may produce deiodinated derivatives.
Applications De Recherche Scientifique
Ethyl 4-acetamido-3-iodobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The precise mechanism of action of ethyl 4-acetamido-3-iodobenzoate is not fully understood. it is believed to function as a Lewis acid, forming covalent bonds with electron-rich species, such as nucleophiles . This interaction can influence various biochemical pathways and molecular targets, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 4-acetamido-3-iodobenzoate can be compared with other similar compounds, such as:
Ethyl 4-iodobenzoate: Lacks the acetamido group, making it less versatile in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl 4-acetamido-3-bromobenzoate:
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C11H12INO3 |
|---|---|
Poids moléculaire |
333.12 g/mol |
Nom IUPAC |
ethyl 4-acetamido-3-iodobenzoate |
InChI |
InChI=1S/C11H12INO3/c1-3-16-11(15)8-4-5-10(9(12)6-8)13-7(2)14/h4-6H,3H2,1-2H3,(H,13,14) |
Clé InChI |
KCXIXYQKKLBKIF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)


![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)

